molecular formula C11H19NO3 B1478852 3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid CAS No. 2097962-86-0

3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid

Cat. No.: B1478852
CAS No.: 2097962-86-0
M. Wt: 213.27 g/mol
InChI Key: LEYZGGQLNSIARA-UHFFFAOYSA-N
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Description

3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biotechnological Applications

Biotechnological routes based on lactic acid production from biomass highlight the significance of hydroxycarboxylic acids in green chemistry. These routes enable the synthesis of valuable chemicals like pyruvic acid, acrylic acid, and lactate ester from lactic acid, demonstrating the potential of biotechnological processes to replace chemical routes for a "greener" future (Chao Gao, Cuiqing Ma, & P. Xu, 2011).

Pharmacological Applications

Hydroxy acids, including derivatives of 3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid, are extensively used in cosmetic and therapeutic formulations for their beneficial effects on the skin. These compounds play crucial roles in treating conditions like photoaging, acne, and pigmentation disorders. Their safety and efficacy, particularly in formulations exposed to sun, have been well-documented, underscoring their importance in dermatology (A. Kornhauser, S. Coelho, & V. Hearing, 2010).

Organic Synthesis and Material Science

Recent advances in 3-Hydroxycoumarin chemistry, a related field, shed light on the importance of hydroxycarboxylic acids in the synthesis of bioactive heterocyclic compounds. These compounds serve as precursors in pharmaceutical, perfumery, and agrochemical industries. The review by Jules Yoda (2020) emphasizes the versatility and the potential of such compounds in generating novel bioactive molecules (Jules Yoda, 2020).

Environmental and Analytical Chemistry

The study of human urinary carcinogen metabolites offers insights into the biomarkers for investigating tobacco and cancer. This research underscores the importance of hydroxycarboxylic acid derivatives in understanding the metabolic pathways related to carcinogen exposure and their potential role in developing targeted therapeutic strategies (S. Hecht, 2002).

Properties

IUPAC Name

3-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-8-11-4-1-2-9(11)6-12(7-11)5-3-10(14)15/h9,13H,1-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYZGGQLNSIARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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